molecular formula C19H21BrFN3O2 B2392228 1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane CAS No. 1808703-54-9

1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane

Cat. No.: B2392228
CAS No.: 1808703-54-9
M. Wt: 422.298
InChI Key: MQBSRYNAVXUZJA-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a bromine and fluorine-substituted pyridine ring, a methoxyphenyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, bromination and fluorination reactions are carried out to introduce the bromine and fluorine atoms at the desired positions.

    Carbonylation: The carbonyl group is introduced through a carbonylation reaction, often using reagents like carbon monoxide and a suitable catalyst.

    Diazepane Ring Formation: The diazepane ring is formed by cyclization reactions involving appropriate diamine precursors.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

  • **Ox

Properties

IUPAC Name

(6-bromo-3-fluoropyridin-2-yl)-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrFN3O2/c1-26-15-5-3-14(4-6-15)13-23-9-2-10-24(12-11-23)19(25)18-16(21)7-8-17(20)22-18/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBSRYNAVXUZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(CC2)C(=O)C3=C(C=CC(=N3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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